molecular formula C17H28N2O2 B7504175 [4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone

[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone

Cat. No.: B7504175
M. Wt: 292.4 g/mol
InChI Key: KAXBRRUBBSXVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone, also known as CPP-Azo, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone selectively binds to the active site of PKMζ, preventing its activity. This leads to a decrease in the phosphorylation of AMPA receptors, which are involved in synaptic plasticity and long-term memory formation. By blocking the activity of PKMζ, this compound can prevent the formation of long-term memories.
Biochemical and Physiological Effects
This compound has been shown to be effective in blocking the activity of PKMζ in vitro and in vivo. It has also been shown to selectively block the activity of PKMζ without affecting other protein kinases. In addition, this compound has been shown to have minimal toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its selectivity for PKMζ. This allows researchers to specifically study the role of this protein kinase in memory formation without affecting other protein kinases. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of PKMζ activity.

Future Directions

There are several future directions for research involving [4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone. One area of interest is the development of more potent inhibitors of PKMζ activity. Another area of interest is the use of this compound in studying the role of PKMζ in other physiological processes, such as pain and addiction. Finally, the development of this compound derivatives with improved pharmacokinetic properties could lead to the development of new therapies for memory disorders.

Synthesis Methods

[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclopropylamine with 1,3-dibromopropane to form 1-(cyclopropylamino)propan-2-ol. This intermediate is then reacted with piperidine-1-carboxylic acid to form [4-(piperidin-1-yl)butan-2-yl]carbamic acid tert-butyl ester. The tert-butyl ester group is then removed through a deprotection reaction using trifluoroacetic acid to yield [4-(piperidin-1-yl)butan-2-yl]carbamic acid. Finally, this intermediate is reacted with 4-azidobenzoyl chloride to form this compound.

Scientific Research Applications

[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the protein kinase Mζ (PKMζ), which is involved in long-term memory formation. This makes this compound a valuable tool for studying the role of PKMζ in memory formation and potentially developing new therapies for memory disorders.

Properties

IUPAC Name

[4-(azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-16(14-6-7-14)19-12-8-15(9-13-19)17(21)18-10-4-2-1-3-5-11-18/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXBRRUBBSXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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